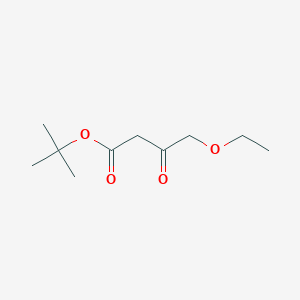
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in organic synthesis due to their reactivity and versatility. This particular compound is characterized by the presence of an ethoxy group, a keto group, and a tert-butyl ester group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester can be achieved through several methods. One common approach involves the esterification of 4-Ethoxy-3-oxo-butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and they may utilize continuous flow reactors to enhance efficiency and reduce waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality esters suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The ester is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-oxo-butanoic acid tert-butyl ester involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetoacetate: Similar in structure, but lacks the ethoxy group.
Ethyl acetoacetate: Contains an ethyl group instead of a tert-butyl group.
Methyl acetoacetate: Contains a methyl group instead of a tert-butyl group.
Uniqueness
4-Ethoxy-3-oxo-butanoic acid tert-butyl ester is unique due to the presence of both an ethoxy group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 4-ethoxy-3-oxobutanoate |
InChI |
InChI=1S/C10H18O4/c1-5-13-7-8(11)6-9(12)14-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
YZDDQGHHKMXLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
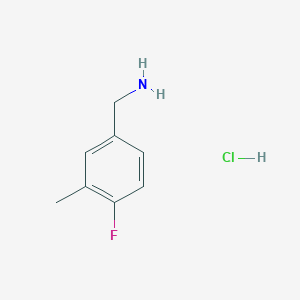
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
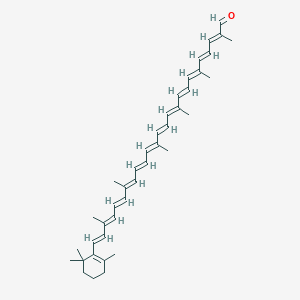

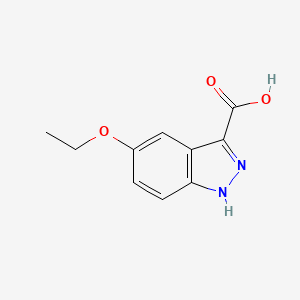
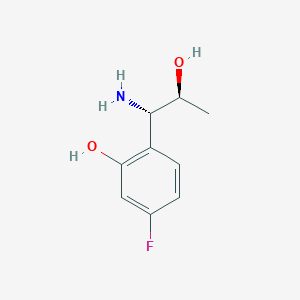
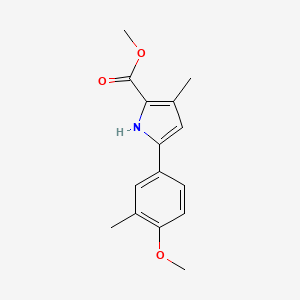

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
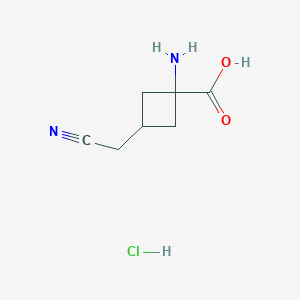
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)

